Cas no 1359415-08-9 (methyl 4-{[(3-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate)
![methyl 4-{[(3-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate structure](https://ja.kuujia.com/scimg/cas/1359415-08-9x500.png)
methyl 4-{[(3-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 4-[2-[(3-fluorophenyl)amino]-2-oxoethoxy]-2-quinolinecarboxylate
- methyl 4-{[(3-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate
-
- インチ: 1S/C19H15FN2O4/c1-25-19(24)16-10-17(14-7-2-3-8-15(14)22-16)26-11-18(23)21-13-6-4-5-12(20)9-13/h2-10H,11H2,1H3,(H,21,23)
- InChIKey: SGVIGFYGMWDAGS-UHFFFAOYSA-N
- ほほえんだ: N1C2C(=CC=CC=2)C(OCC(NC2=CC=CC(F)=C2)=O)=CC=1C(OC)=O
じっけんとくせい
- 密度みつど: 1.360±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 568.6±50.0 °C(Predicted)
- 酸性度係数(pKa): 11.80±0.70(Predicted)
methyl 4-{[(3-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3411-7841-1mg |
methyl 4-{[(3-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate |
1359415-08-9 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F3411-7841-3mg |
methyl 4-{[(3-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate |
1359415-08-9 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3411-7841-5mg |
methyl 4-{[(3-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate |
1359415-08-9 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3411-7841-15mg |
methyl 4-{[(3-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate |
1359415-08-9 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F3411-7841-20μmol |
methyl 4-{[(3-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate |
1359415-08-9 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3411-7841-2mg |
methyl 4-{[(3-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate |
1359415-08-9 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F3411-7841-10μmol |
methyl 4-{[(3-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate |
1359415-08-9 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3411-7841-2μmol |
methyl 4-{[(3-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate |
1359415-08-9 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F3411-7841-5μmol |
methyl 4-{[(3-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate |
1359415-08-9 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3411-7841-25mg |
methyl 4-{[(3-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate |
1359415-08-9 | 25mg |
$109.0 | 2023-09-10 |
methyl 4-{[(3-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate 関連文献
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
-
Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
-
Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
methyl 4-{[(3-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylateに関する追加情報
Introduction to Methyl 4-{[(3-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate (CAS No. 1359415-08-9)
Methyl 4-{[(3-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate, a compound with the chemical identifier CAS No. 1359415-08-9, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in drug discovery and development. The structural complexity and functional diversity of this molecule make it a subject of intense interest for researchers aiming to develop novel therapeutic agents.
The molecular structure of methyl 4-{[(3-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate is characterized by a quinoline core, which is a well-known scaffold in medicinal chemistry. Quinoline derivatives have been extensively studied for their pharmacological properties, including antimicrobial, antimalarial, and anticancer activities. The presence of a 3-fluorophenyl group in the molecule introduces a unique electronic and steric profile, which can influence its biological activity. This fluorine substituent is particularly noteworthy, as fluorine atoms are frequently incorporated into pharmaceuticals to enhance metabolic stability, binding affinity, and overall efficacy.
The carbamoyl and methoxy functional groups further contribute to the complexity of this compound. The carbamoyl group, derived from the (3-fluorophenyl)carbamoyl moiety, can participate in hydrogen bonding interactions, which are crucial for drug-receptor binding. Meanwhile, the methoxy group adds another layer of functionality that can modulate the compound's solubility and bioavailability. These structural features collectively contribute to the molecule's potential as a lead compound in the development of new drugs.
In recent years, there has been growing interest in quinoline derivatives as candidates for treating various diseases. One of the most notable areas of research has been their application in oncology. Quinoline-based compounds have shown promise in inhibiting kinases and other enzymes involved in cancer cell proliferation. For instance, studies have demonstrated that certain quinoline derivatives can selectively target tumor cells while sparing healthy cells, making them attractive candidates for targeted cancer therapies.
The incorporation of fluorine into quinoline derivatives has further enhanced their therapeutic potential. Fluorinated aromatic rings are known to improve drug-like properties such as lipophilicity, metabolic stability, and binding affinity. In particular, the 3-fluorophenyl group in methyl 4-{[(3-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate may play a critical role in enhancing its interaction with biological targets. This substitution pattern has been observed to enhance the potency and selectivity of several pharmacological agents.
Moreover, the methoxy group in this compound can influence its pharmacokinetic profile. Methoxy-substituted molecules often exhibit improved solubility in both aqueous and lipid environments, which is beneficial for drug delivery and absorption. This property is particularly important for oral formulations, where poor solubility can limit bioavailability.
Recent studies have also explored the use of quinoline derivatives in treating infectious diseases. Quinolines have a long history of use in antimalarial drugs, with chloroquine being one of the most well-known examples. More recently, quinoline-based compounds have been investigated for their activity against resistant strains of malaria parasites. The structural features of methyl 4-{[(3-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate may make it a valuable candidate for developing new antimalarial agents.
The carbamoyl group in this molecule may also contribute to its antimicrobial properties. Carbamoylated compounds have been shown to exhibit broad-spectrum activity against bacteria, fungi, and viruses. This makes quinoline derivatives with carbamoyl groups promising candidates for developing novel antibiotics and antifungal agents.
In addition to their therapeutic applications, quinoline derivatives have been explored for their potential use in neurodegenerative diseases. Some studies suggest that certain quinolines can cross the blood-brain barrier and interact with central nervous system receptors. This property makes them attractive candidates for treating conditions such as Alzheimer's disease and Parkinson's disease.
The synthesis of methyl 4-{[(3-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate involves multiple steps that require careful optimization to ensure high yield and purity. The key steps include condensation reactions between appropriately substituted phenols and ketones, followed by functional group transformations such as fluorination and methylation. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions may be employed to introduce the desired substituents at specific positions on the quinoline core.
The purification process is equally critical, as impurities can significantly affect the compound's biological activity and safety profile. Techniques such as column chromatography and recrystallization are commonly used to isolate pure samples of methyl 4-{[(3-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate.
Evaluation of the compound's biological activity typically involves testing its interaction with various biological targets such as enzymes and receptors. High-throughput screening (HTS) techniques are often used to identify compounds with promising activity profiles rapidly. Once initial hits are identified, further characterization is performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography.
The pharmacokinetic properties of methyl 4-{[(3-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate are also carefully evaluated to determine its suitability for therapeutic use. Parameters such as absorption, distribution, metabolism, excretion (ADME), and toxicity (TOX) are assessed using both preclinical models and clinical trials if necessary.
In conclusion, methyl 4-{[(3-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate represents a promising candidate for further development in pharmaceuticals due to its unique structural features and potential biological activities. The presence of functional groups such as the carbamoyl moiety and fluorine substituent enhances its interaction with biological targets while improving drug-like properties such as solubility and metabolic stability.
1359415-08-9 (methyl 4-{[(3-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate) 関連製品
- 1414029-55-2(Methyl 1-tert-butyl-2-Methyl-1,3-benzodiazole-5-carboxylate)
- 2031260-82-7(3-(bromomethyl)-6-oxabicyclo3.1.0hexane)
- 2000080-29-3(3-(4-methoxyphenyl)oxolane-3-carbonitrile)
- 1562648-49-0(3-methyl-4-phenylbut-3-enal)
- 380574-00-5(4-(2-methoxyethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol)
- 1563409-36-8(3-(4-chloro-2-methylphenyl)prop-2-en-1-ol)
- 1805475-72-2(Methyl 3-cyano-6-difluoromethoxy-2-(difluoromethyl)benzoate)
- 25688-18-0(1-(3-Nitrophenyl)-1H-pyrazole)
- 1804834-66-9(4-(Aminomethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-5-acetic acid)
- 2172052-10-5(4,5-dimethylpyrimidine-2-sulfonyl fluoride)




